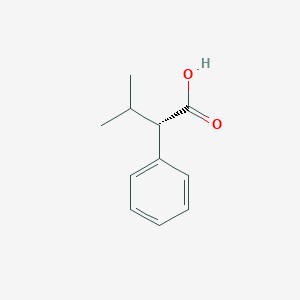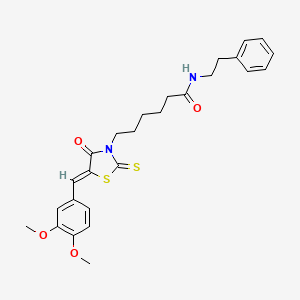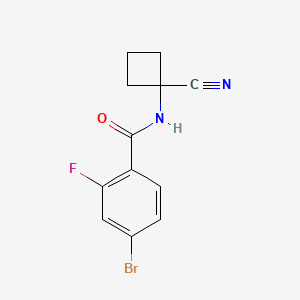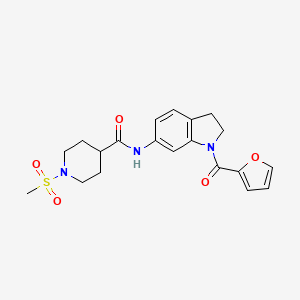
4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative with an ethoxy group at the 4-position of the benzene ring and a substituted phenyl group at the nitrogen of the amide. The phenyl group is substituted at the 4-position with a methyl group and at the 3-position with a 2-oxopyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents adding complexity to the structure. The presence of the 2-oxopyrrolidin-1-yl group could introduce interesting conformational aspects due to the ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The ethoxy group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Use
4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide serves as a crucial compound in the synthesis of various benzamide derivatives, demonstrating its importance in medicinal chemistry. For instance, a high-yield synthesis method of benzamide precursors like (S)-BZM and (S)-IBZM, which are pivotal for the preparation of (S)-123I-IBZM, a radiopharmaceutical used in brain imaging, highlights the compound's utility in synthesizing complex molecules (Bobeldijk et al., 1990).
Neuroleptic and Anticancer Properties
The neuroleptic activity of benzamides, including those related to this compound, has been extensively studied. These compounds exhibit significant inhibitory effects on stereotyped behavior induced by apomorphine in rats, indicating potential therapeutic applications in psychosis treatment due to their potent neuroleptic properties (Iwanami et al., 1981).
Moreover, the compound's framework has been utilized in developing coumarin-based benzopyranone derivatives, showing promising cytotoxic effects against human lung cancer cells. These derivatives induce apoptosis through modulation of pro- and anti-apoptotic pathways, showcasing potential anticancer applications (Musa et al., 2012).
Nootropic Activity
The structural motif of this compound is foundational in the synthesis of potential nootropic agents. Studies involving the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine into various carboxamides and their subsequent evaluation for nootropic activity underscore the importance of this chemical backbone in developing cognitive-enhancing drugs (Valenta et al., 1994).
Enantioselective Synthesis
The compound also plays a role in enantioselective synthesis processes, contributing to the development of chiral molecules with potential pharmacological applications. For example, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, facilitated by the compound's structural features, enables the addition of Grignard reagents, leading to the creation of enantiomerically pure molecules (Calvez et al., 1998).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide are currently unknown. This compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in its structure may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with biological targets .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
For instance, the pyrrolidine ring is known to enhance the exploration of the pharmacophore space due to sp3-hybridization, which could potentially affect the compound’s bioavailability .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-17-10-7-15(8-11-17)20(24)21-16-9-6-14(2)18(13-16)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMAOLZRWKTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)



![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)
![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2866722.png)
![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)
![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)
